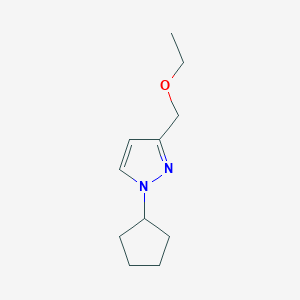
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. The compound is a pyrazole derivative that has been synthesized through various methods. Its mechanism of action and physiological effects have been studied in vitro and in vivo, revealing its potential applications in the fields of medicine and biology.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, pain, and fever. The compound has also been shown to have an effect on the levels of neurotransmitters such as dopamine and serotonin, which may be responsible for its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has several biochemical and physiological effects. The compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, the compound has been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole in lab experiments is its high purity and good yield. The compound is also relatively stable and can be stored for long periods of time. However, one limitation is that the compound is not readily soluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of the compound is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has several potential future directions for research. One direction is the study of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential as an antitumor agent. In addition, the compound's ability to cross the blood-brain barrier could be further studied to determine its potential for the treatment of central nervous system disorders. Further research could also be conducted to fully understand the compound's mechanism of action and to determine its potential use in other areas of medicine and biology.
Conclusion
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. The compound has been synthesized through various methods and has been studied for its potential applications in the fields of medicine and biology. Its mechanism of action and physiological effects have been studied in vitro and in vivo, revealing its potential applications in the treatment of inflammation, pain, and fever, as well as neurological disorders and cancer. While there are limitations to its use in lab experiments, 1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has several potential future directions for research that could lead to its use in various areas of medicine and biology.
Synthesemethoden
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole can be synthesized through various methods. One of the most commonly used methods is the reaction between 1-cyclopentyl-3-(hydroxymethyl)-1H-pyrazole and ethyl iodide in the presence of a base such as potassium carbonate. This method yields a high purity product with a good yield. Other methods include the use of different alkyl halides and bases.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has been studied for its potential applications in the fields of medicine and biology. It has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have potential as an antitumor agent. The compound's ability to cross the blood-brain barrier has also been studied, making it a promising candidate for the treatment of central nervous system disorders.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-14-9-10-7-8-13(12-10)11-5-3-4-6-11/h7-8,11H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOTZADQCLFBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

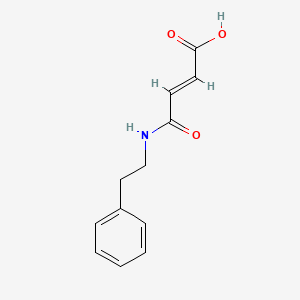
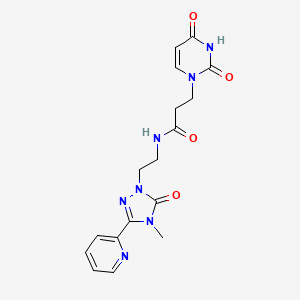
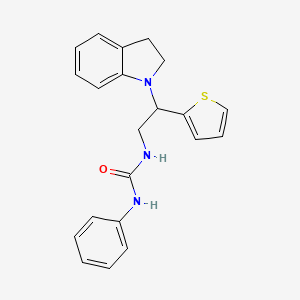
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)

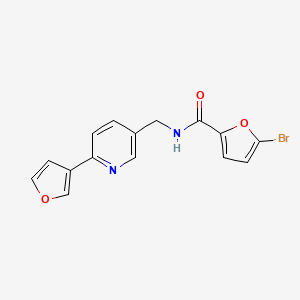
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2961752.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2961755.png)
![4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2961756.png)
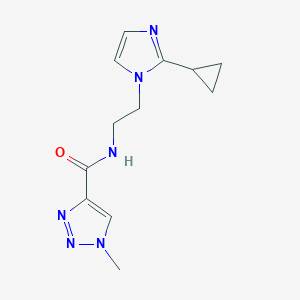
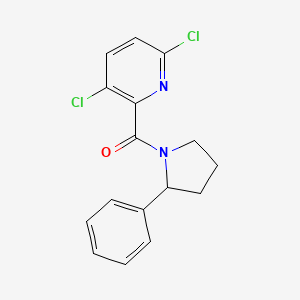
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)